molecular formula C12H19NO5 B12341759 Oxopyrrolidine-1,2-dicarboxylate

Oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B12341759
M. Wt: 257.28 g/mol
InChI Key: JKSLNLOQSHITFJ-GFCCVEGCSA-N
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Description

Oxopyrrolidine-1,2-dicarboxylate is a compound characterized by a five-membered pyrrolidine ring with two carboxylate groups and a ketone group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxopyrrolidine-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the carboxylate and ketone functionalities. For instance, the synthesis of 1-tert-butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate involves the use of tert-butyl and ethyl groups as protecting groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ketone and carboxylate groups, which are reactive sites for different reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Oxopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as Factor Xa, which plays a crucial role in the blood coagulation pathway. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxopyrrolidine-1,2-dicarboxylate is unique due to its specific arrangement of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h6-7H2,1-5H3/t12-/m1/s1

InChI Key

JKSLNLOQSHITFJ-GFCCVEGCSA-N

Isomeric SMILES

C[C@@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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